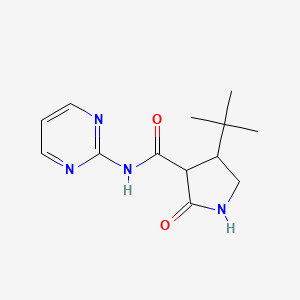

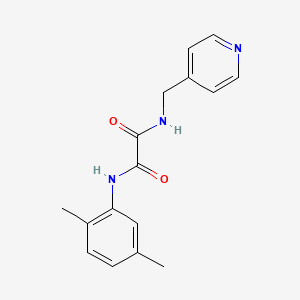

![molecular formula C12H22N2O4 B2369005 Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2386803-80-9](/img/structure/B2369005.png)

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 1251009-52-5 . It has a molecular weight of 256.35 . The IUPAC name for this compound is tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Conformational Analysis

The synthesis of spirolactams as conformationally restricted pseudopeptides, including derivatives of "Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate," has been explored for their potential use as constrained surrogates in peptide synthesis. These compounds, including derivatives like "1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes," have been analyzed for their conformational behavior, mimicking gamma-turns or distorted type II beta-turns, suggesting potential applications in peptide-based drug discovery (Fernandez et al., 2002).

Novel Synthetic Routes

Research has demonstrated innovative synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the one . These methods provide efficient and scalable approaches to synthesize bifunctional derivatives, offering a convenient entry point to novel compounds that access chemical space complementary to traditional piperidine ring systems. This highlights the potential for such compounds to serve as versatile building blocks in the synthesis of a wide range of biologically active molecules (Meyers et al., 2009).

Protective Group Introduction in Amino Acids

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the introduction of the Boc protecting group to amines. This method facilitates the preparation of N-Boc-amino acids and their esters without racemization, highlighting an efficient strategy for the synthesis of protected amino acids and peptides. The improved stability and ease of handling of Boc-OASUD over traditional reagents present significant advantages for peptide synthesis and modification (Rao et al., 2017).

Drug Discovery Scaffolds

The synthesis of 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery has been reported, showcasing the versatility of spirocyclic compounds in medicinal chemistry. These scaffolds are synthesized from ketones and offer a platform for the development of novel therapeutic agents. The research underscores the significance of spirocyclic structures, such as "Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate," in exploring new chemical spaces for drug discovery (Chalyk et al., 2017).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12/h9H,4-8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTUOMOSPDZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

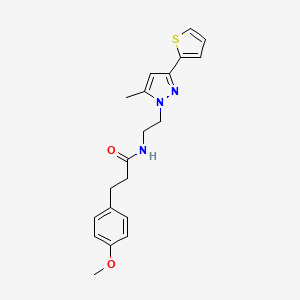

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)

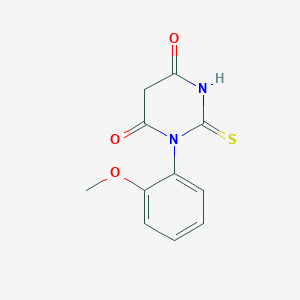

![N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B2368935.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)

![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

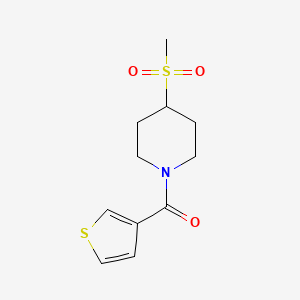

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)